N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide
Description
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its stability and versatility in chemical reactions. The presence of multiple methoxy groups and a carboxamide functionality suggests potential biological activity and reactivity.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-10-7-14(24-5)15(25-6)8-13(10)9-21(4)18(23)16-17(22)20-12(3)11(2)19-16/h7-8H,9H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXSUUVVJVSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN(C)C(=O)C2=NC(=C(NC2=O)C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as methoxybenzene and methyl iodide.
Attachment of the carboxamide group: This step often involves the reaction of the pyrazine derivative with an amine or amide under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide can be compared with other pyrazine derivatives and compounds with similar functional groups. Some similar compounds include:
- N-(4-methoxyphenyl)-N-methyl-2-oxo-1H-pyrazine-3-carboxamide
- N-(4,5-dimethoxyphenyl)-N-methyl-2-oxo-1H-pyrazine-3-carboxamide
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
